

Advanced Technical Guide: Fluorinated Dimethyl Methoxybenzophenone Derivatives

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Compound of Interest

Compound Name: *3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone*

CAS No.: 845781-08-0

Cat. No.: B1302717

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Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Tubulin Polymerization Inhibition, Vascular Disruption, and Synthetic Methodology

Part 1: Executive Summary & Core Directive

The Pharmacophore: Fluorinated dimethyl methoxybenzophenone derivatives represent a specialized class of microtubule-destabilizing agents (MDAs). They function primarily as isosteres of combretastatin A-4 (CA-4) and phenstatin, designed to overcome the chemical instability of the cis-stilbene bridge found in CA-4 while enhancing metabolic stability through strategic fluorination.[1]

The Clinical Value: These compounds act as Vascular Disrupting Agents (VDAs).[2][3] Unlike standard chemotherapeutics that target rapidly dividing cells, VDAs target the established tumor vasculature, causing rapid shutdown of blood flow and central tumor necrosis. The integration of fluorine (bioisostere, metabolic block) and dimethyl/methoxy motifs (steric bulk, hydrogen bond acceptance) creates a scaffold with nanomolar potency against multidrug-resistant (MDR) cancer lines.

Part 2: Chemical Architecture & Rational Design[1]

The structural logic of these derivatives rests on three pillars of medicinal chemistry, optimizing the interaction with the colchicine-binding site of tubulin.

The "A-Ring" Mimicry (Dimethyl/Methoxy)

- Role: Mimics the 3,4,5-trimethoxyphenyl ring of Colchicine and Combretastatin A-4.
- Optimization: The 3,5-dimethyl-4-methoxy substitution pattern is a critical modification.^[1]
 - Steric Lock: The ortho-methyl groups restrict the rotation of the methoxy group, forcing it out of the plane and into a conformation that maximizes binding affinity with tubulin residues (specifically Val238 and Cys241).
 - Lipophilicity: Replacing oxygen (methoxy) with carbon (methyl) increases $\log P$, improving membrane permeability.

The Benzophenone Bridge

- Role: Replaces the unstable cis-stilbene double bond of CA-4.^[1]
- Advantage: The carbonyl linker ($\text{C}=\text{O}$) is chemically stable, preventing the cis-to-trans isomerization that deactivates stilbene-based drugs upon storage or light exposure.^[1]

Strategic Fluorination (The "B-Ring")^[1]

- Metabolic Block: Fluorine substitution at the para or meta positions of the B-ring blocks P450-mediated hydroxylation, significantly extending the plasma half-life ($t_{1/2}$).^[1]
- Electronic Tuning: Fluorine's electronegativity polarizes the phenyl ring, strengthening π - π stacking interactions with the hydrophobic pocket of tubulin.

Part 3: Synthesis Protocols

Two primary routes are validated for generating these libraries: Friedel-Crafts Acylation (Scalable) and Grignard Addition/Oxidation (Flexible).

Method A: Friedel-Crafts Acylation (Scalable)

This is the preferred industrial route for synthesizing the core scaffold, such as (3,5-dimethyl-4-methoxyphenyl)(fluorophenyl)methanone.^[1]

Reagents:

- Substrate: 3,5-Dimethylanisole (or 2,6-dimethylanisole depending on regioselectivity required).^[1]
- Acylating Agent: Fluorobenzoyl chloride (e.g., 3-fluoro or 4-fluorobenzoyl chloride).^[1]
- Catalyst: Aluminum Chloride () or Indium(III) Triflate () for milder conditions.

Protocol:

- Preparation: Dissolve 1.0 eq of fluorobenzoyl chloride in anhydrous Dichloromethane (DCM) under atmosphere.
- Activation: Cool to 0°C. Add 1.1 eq of portion-wise. Stir for 30 mins to form the acylium ion.
- Addition: Add 1.0 eq of 3,5-dimethylanisole dropwise. The solution will turn dark red/brown.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Quench: Pour reaction mixture over crushed ice/HCl.
- Workup: Extract with DCM (

), wash with brine, dry over

.

- Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.

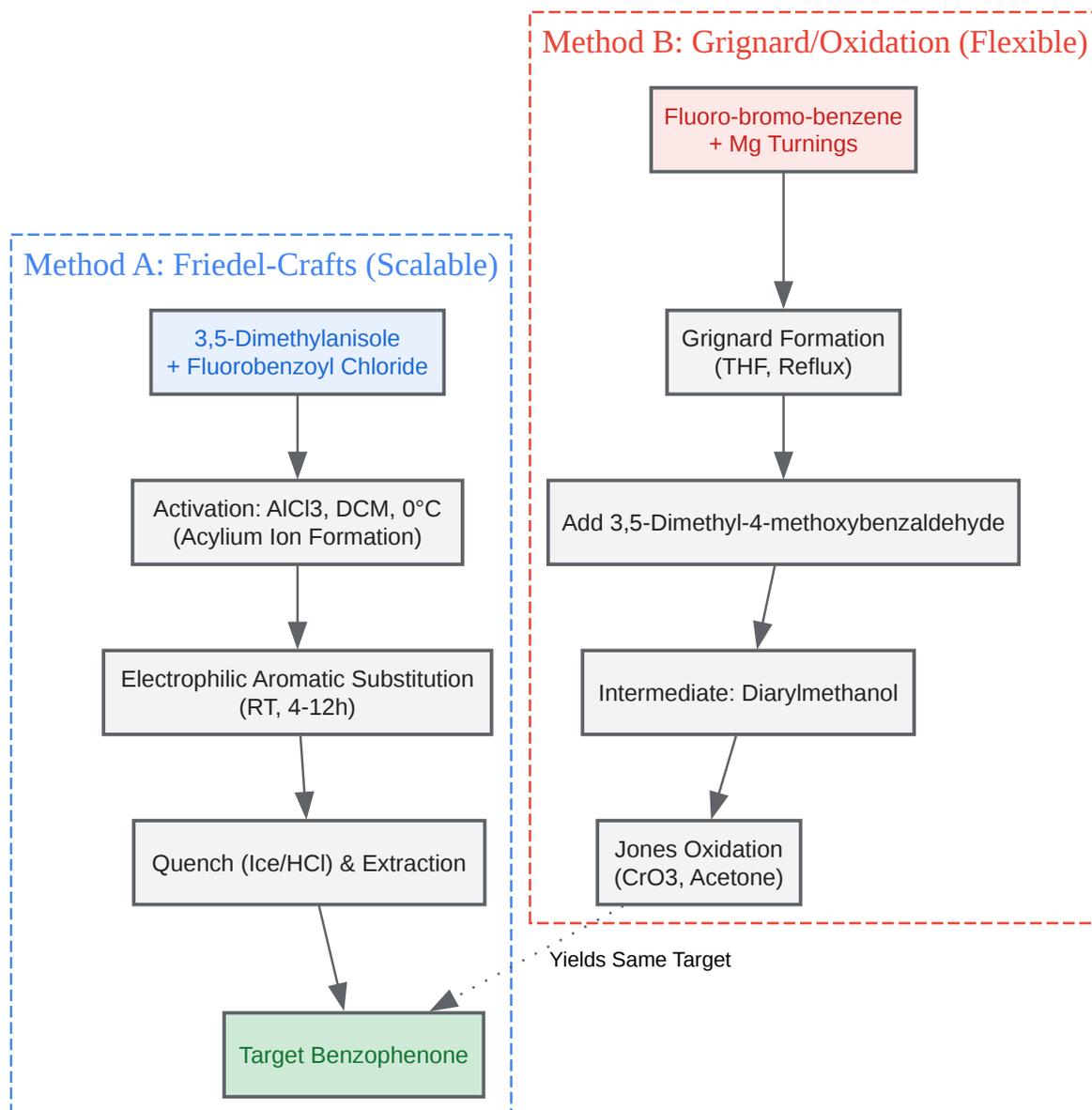
Method B: Grignard Addition & Oxidation (Discovery)

Useful when the specific benzoyl chloride is not commercially available.

Protocol:

- Grignard Formation: Generate arylmagnesium bromide from the corresponding fluoro-bromo-benzene and Mg turnings in THF.
- Addition: Add 3,5-dimethyl-4-methoxybenzaldehyde to the Grignard reagent at 0°C. Stir 2h.
- Intermediate: Isolate the diarylmethanol (secondary alcohol).
- Oxidation: Dissolve alcohol in Acetone. Add Jones Reagent () dropwise at 0°C until orange color persists.
- Result: Yields the target benzophenone.

Synthesis Workflow Diagram



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Caption: Comparison of Friedel-Crafts Acylation (Industrial) vs. Grignard/Oxidation (Laboratory) routes for benzophenone synthesis.

Part 4: Biological Profile & Experimental Validation[1]

Mechanism of Action: Tubulin Destabilization

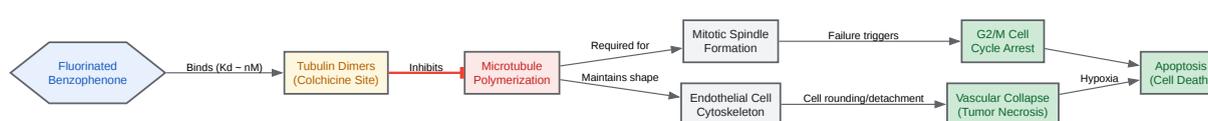
These derivatives bind to the colchicine site at the interface of

- and

-tubulin.[1] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to:

- G2/M Phase Arrest: The mitotic spindle cannot form, halting cell division.
- Vascular Collapse: Endothelial cells in tumor vasculature rely on the cytoskeleton for shape. Tubulin depolymerization causes these cells to round up and detach, occluding the blood vessel.

Signaling Pathway Diagram



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Caption: Mechanism of Action showing dual pathway: direct cytotoxicity via mitotic arrest and indirect necrosis via vascular disruption.[1]

Key Experimental Protocols

1. Tubulin Polymerization Assay (Fluorescence)

- Purpose: To quantify the
of the compound against tubulin assembly.
- Reagents: Purified tubulin (>99%), GTP, DAPI (fluorophore reporter).
- Procedure:

- Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM
 , 0.5 mM EGTA, 1 mM GTP).
- Incubate tubulin (10 μ M) with varying concentrations of the benzophenone derivative (0.01 – 10 μ M) at 37°C.
- Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
- Result: Effective inhibitors will show a flat fluorescence curve compared to the sigmoidal growth of the control.

2. In Vitro Cytotoxicity (SRB/MTT Assay)

- Cell Lines: HUVEC (Endothelial), HeLa (Cervical), MCF-7 (Breast), HCT-15 (MDR Colon).
- Benchmark: Combretastatin A-4 (nM).[1]
- Target Potency: A successful lead should exhibit nM.

Structure-Activity Relationship (SAR) Summary

| Substituent Zone | Modification | Effect on Activity |
|------------------|----------------|--|
| A-Ring (C-4) | Methoxy (-OMe) | Essential. H-bond acceptor for Cys241.[1] |
| A-Ring (C-3,5) | Dimethyl (-Me) | High Potency. Steric bulk forces non-planar conformation; improves lipophilicity over trimethoxy.[1] |
| Bridge | Carbonyl (C=O) | Maintains Activity. Stable isostere of stilbene. |
| B-Ring (C-4') | Fluorine (-F) | Metabolic Stability. Blocks hydroxylation; increases potency if H-bond donor is not required.[1] |
| B-Ring (C-3') | Amine/Hydroxy | Optional.[1] Can introduce water solubility (prodrug handle).[3][4] |

Part 5: Future Outlook & Clinical Context

The most prominent example of a benzophenone-based tubulin inhibitor in clinical development is CKD-516 (a valine prodrug of S-516).[1] While S-516 utilizes a trimethoxy motif, the research trajectory is moving toward dimethyl-methoxy variants to improve oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Development Strategy:

- **Prodrug Design:** The inherent lipophilicity of fluorinated dimethyl methoxybenzophenones often requires prodrug formulation (e.g., phosphate esters or amino acid conjugates) for intravenous delivery.
- **Combination Therapy:** As VDAs cause central necrosis but leave a viable rim of tumor cells, these agents are best paired with conventional cytotoxic agents (e.g., Gemcitabine, Doxorubicin) or radiotherapy to target the periphery.

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